molecular formula C18H18F3N7 B2514308 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine CAS No. 2415502-41-7

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

Cat. No.: B2514308
CAS No.: 2415502-41-7
M. Wt: 389.386
InChI Key: MVSPDKGWTMCQHV-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a complex heterocyclic compound. It features a pyrazole ring, a pyridazine ring, and a piperazine ring, each contributing to its unique chemical properties and potential applications. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is unique due to its combination of three different heterocyclic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7/c1-13-7-8-28(25-13)17-6-5-16(23-24-17)27-11-9-26(10-12-27)15-4-2-3-14(22-15)18(19,20)21/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSPDKGWTMCQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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